molecular formula C11H12N2O B3057455 Methanone, bis(1-methyl-1H-pyrrol-2-yl)- CAS No. 80838-84-2

Methanone, bis(1-methyl-1H-pyrrol-2-yl)-

Cat. No.: B3057455
CAS No.: 80838-84-2
M. Wt: 188.23 g/mol
InChI Key: HGUGSWFNSDWIDS-UHFFFAOYSA-N
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Description

Methanone, bis(1-methyl-1H-pyrrol-2-yl)-, also known as bis(1-methyl-1H-pyrrol-2-yl)methanone, is an organic compound with the molecular formula C11H12N2O. This compound is characterized by the presence of two 1-methyl-1H-pyrrol-2-yl groups attached to a central methanone group. It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is known for its biological and chemical significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, bis(1-methyl-1H-pyrrol-2-yl)- typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with a suitable methanone precursor under acidic or basic conditions. One common method involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of methanone, bis(1-methyl-1H-pyrrol-2-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, bis(1-methyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the methanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, bis(1-methyl-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methanone, bis(1-methyl-1H-pyrrol-2-yl)- can be compared with other similar compounds, such as:

The uniqueness of methanone, bis(1-methyl-1H-pyrrol-2-yl)- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

bis(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-7-3-5-9(12)11(14)10-6-4-8-13(10)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUGSWFNSDWIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461571
Record name Methanone, bis(1-methyl-1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80838-84-2
Record name Methanone, bis(1-methyl-1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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